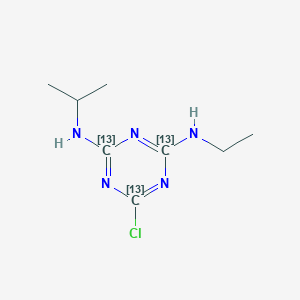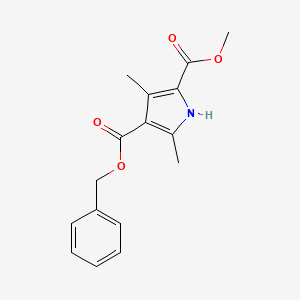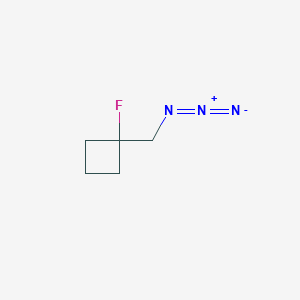
1-(Azidomethyl)-1-fluorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)-1-fluorocyclobutane is an organic compound characterized by the presence of an azido group (-N3) and a fluorine atom attached to a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-1-fluorocyclobutane typically involves the introduction of the azido group and the fluorine atom onto the cyclobutane ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halomethylcyclobutane, is treated with sodium azide (NaN3) to introduce the azido group. The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of azides and fluorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azidomethyl)-1-fluorocyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), amines, thiols.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclobutanes with various functional groups.
Reduction: 1-(Aminomethyl)-1-fluorocyclobutane.
Cycloaddition: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
1-(Azidomethyl)-1-fluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Azidomethyl)-1-fluorocyclobutane depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The fluorine atom can influence the reactivity and stability of the compound by affecting the electronic properties of the cyclobutane ring .
Comparaison Avec Des Composés Similaires
1-(Azidomethyl)-5H-tetrazole: Similar in having an azido group but differs in the ring structure.
1-(Azidoethyl)-5H-tetrazole: Contains an azido group and an ethyl chain instead of a cyclobutane ring.
1-(Azidopropyl)-5H-tetrazole: Similar to 1-(Azidomethyl)-1-fluorocyclobutane but with a propyl chain.
Uniqueness: this compound is unique due to the combination of the azido group and the fluorine atom on a cyclobutane ring. This unique structure imparts distinct reactivity and stability, making it valuable for specific applications in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C5H8FN3 |
|---|---|
Poids moléculaire |
129.14 g/mol |
Nom IUPAC |
1-(azidomethyl)-1-fluorocyclobutane |
InChI |
InChI=1S/C5H8FN3/c6-5(2-1-3-5)4-8-9-7/h1-4H2 |
Clé InChI |
DTIDTOWDVDFNAR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN=[N+]=[N-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
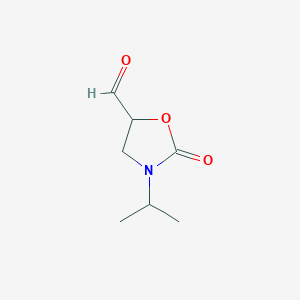
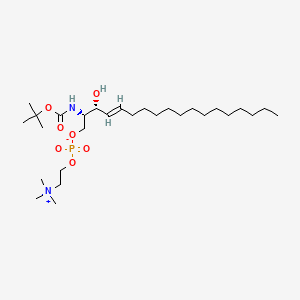
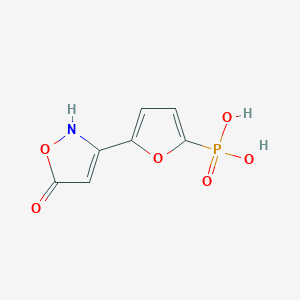
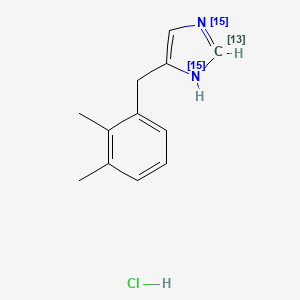
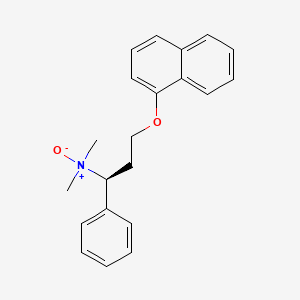
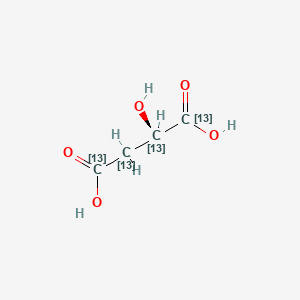
![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
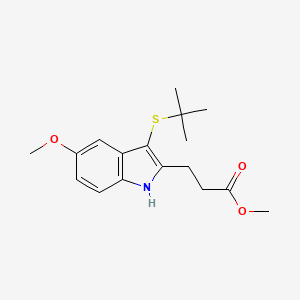
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
